molecular formula C16H17NO3S B2972493 N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1396784-77-2

N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2972493
CAS No.: 1396784-77-2
M. Wt: 303.38
InChI Key: DGIMJUZFQFJOBB-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a chroman ring system, a key structural motif found in various biologically active natural products and pharmaceuticals. The integration of a thiophene-based acetamide moiety adds unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry for the exploration of new therapeutic agents. Researchers can utilize this chemical in hit-to-lead optimization campaigns, particularly in developing modulators for targets relevant to neurological and inflammatory pathways. Its structure suggests potential for use as a key intermediate in synthesizing more complex molecules or as a probe for studying structure-activity relationships (SAR). This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15(10-12-4-3-9-21-12)17-11-16(19)7-8-20-14-6-2-1-5-13(14)16/h1-6,9,19H,7-8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIMJUZFQFJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative.

    Formation of the Acetamide Group: The acetamide group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or quinone.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

    Oxidation: Formation of chromanone or chromanquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic devices.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most analogs are synthesized via nucleophilic acyl substitution, where activated carboxylic acids (e.g., acetyl chlorides) react with amines. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is prepared by converting 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile . Similar methods could apply to the target compound.
  • Substituent Effects: The presence of electron-withdrawing groups (e.g., cyano in ) enhances stability and bioactivity, while bulky groups (e.g., thioxothiazolidinone in ) may reduce solubility.

Physicochemical Properties

  • Melting Points: Analogs with rigid heterocyclic substituents (e.g., thiazolidinone derivatives in ) exhibit higher melting points (147–207°C), likely due to crystalline packing. The target compound’s chroman group may similarly increase melting point compared to simpler acetamides.
  • Spectroscopic Characterization : Most analogs are validated using ¹H-NMR (e.g., aromatic protons at 7.10–8.30 ppm) and FT-IR (C=O stretches at 1690–1710 cm⁻¹). The target compound’s hydroxyl group in chroman would show a broad O–H stretch near 3200–3400 cm⁻¹ .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Structural Characteristics

The compound combines a chroman moiety , derived from 4-hydroxycoumarin, with a thiophene ring and an acetamide functional group . The chroman structure contributes to the compound's stability, while the thiophene ring enhances its electronic properties, potentially influencing its pharmacological profile.

Synthesis

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide involves several key steps:

  • Formation of the Chroman Ring : This can be achieved through cyclization of phenolic precursors under acidic or basic conditions.
  • Attachment of the Thiophene Ring : Typically introduced via cross-coupling reactions such as Suzuki or Stille coupling.
  • Formation of the Acetamide Group : Achieved through amidation reactions involving an amine and an acyl chloride or anhydride.

Anticancer Potential

Research indicates that compounds with structural similarities to N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide exhibit anticancer properties. For instance, studies on related thiazole derivatives have shown their ability to direct tumor cells towards apoptosis, a critical mechanism for anticancer activity .

Preliminary studies on N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide suggest it may interact selectively with various molecular targets, enhancing its potential as a therapeutic agent.

The mechanism by which N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide exerts its biological effects likely involves modulation of specific enzymes or receptors. This interaction can influence cellular pathways related to growth and apoptosis, making it a candidate for further investigation in cancer therapy and possibly other therapeutic areas such as anti-inflammatory applications.

Comparative Analysis with Similar Compounds

Compound NameKey Features
Ethyl 2-(4-hydroxychroman-4-yl)acetateLacks thiophene and amide groups.
tert-butyl ((4-hydroxychroman-4-yl)methyl)carbamateSimilar chroman structure without thiophene.
N-(4-hydroxyphenyl)acetamideShares acetamide functionality but lacks chroman and thiophene moieties.

N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide stands out due to its combination of both benzothiophene and acetamide functionalities, which may significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Future Directions

Given the preliminary findings regarding the biological activity of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide, future research should focus on:

  • In-depth Biological Assays : Conducting extensive in vitro and in vivo studies to evaluate its efficacy against various cancer cell lines.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
  • Structure–Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize therapeutic potential.

Q & A

What synthetic methodologies are applicable for preparing N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

Basic
Methodological Answer:
The synthesis typically involves sequential acylation and coupling steps. For example:

Amine Activation : React 4-hydroxychroman-4-ylmethylamine with an activated acetyl derivative (e.g., 2-(thiophen-2-yl)acetic acid) using coupling agents like EDCl/HOBt or acetic anhydride under reflux .

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Optimization : Adjust reaction time, temperature, and stoichiometry. For instance, reports refluxing with acetic anhydride for 30 minutes to acetylate sulfonamide derivatives efficiently.

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